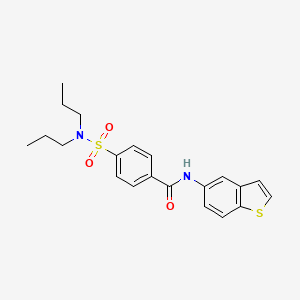![molecular formula C18H12Cl3N5O3 B2978916 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide CAS No. 1052612-48-2](/img/structure/B2978916.png)
2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12Cl3N5O3 and its molecular weight is 452.68. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Radiosynthesis and Metabolic Studies
- Radiosynthesis: Chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized using techniques involving tritium gas and palladium on carbon. These methods aid in studying the metabolism and mode of action of such compounds (Latli & Casida, 1995).
2. Synthesis and Structural Analysis
- Synthesis of Derivatives: A variety of derivatives including triazoles and acetamides have been synthesized, contributing to the development of new chemicals for potential use in various applications (Krakowiak & Bradshaw, 2003).
- Crystal Structure Analysis: Studies have been conducted to analyze the crystal structure of related compounds, providing valuable insights into their molecular configurations (Xue et al., 2008).
3. Antimicrobial Activities
- Novel Compounds for Antimicrobial Use: Research into new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones has demonstrated their potential as antimicrobial agents, expanding the scope of applications for related chemical structures (Patel & Shaikh, 2011).
4. Environmental Impact and Toxicology
- Environmental and Toxicological Studies: Investigations into chlorinated phenols, which are structurally similar, have been conducted to understand their environmental impact and toxicity. This research is crucial for understanding the ecological implications of using such compounds (Ahlborg & Thunberg, 1980).
5. Anticancer Properties
- Anticancer Research: Studies have been conducted on derivatives of triazoles for their potential anticancer properties, highlighting the medical applications of these compounds (Ostapiuk et al., 2015).
6. Spectroscopic and Quantum Studies
- Advanced Characterization: Research involving spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs provides deeper insights into the physical and chemical properties of these compounds (Mary et al., 2020).
7. Corrosion Inhibition
- Industrial Applications: Triazole derivatives have been evaluated for their effectiveness in inhibiting mild steel corrosion, indicating their potential use in industrial applications (Li et al., 2008).
8. Flame Retardancy in Polyimides
- Flame Retardant Polymers: The synthesis of novel, optically active, and flame-retardant heterocyclic polyimides shows the application of these compounds in material science, particularly in creating safer and more efficient materials (Mallakpour et al., 2000).
特性
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-6-3-10(20)7-12(13)21/h1-7,15-16H,8H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKALPLQGZRLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2978833.png)
![N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide](/img/structure/B2978834.png)
![1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2978835.png)
![6-Benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978840.png)

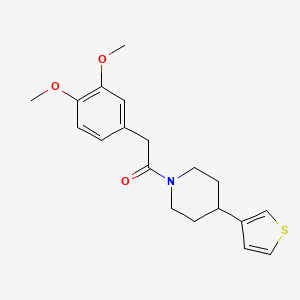
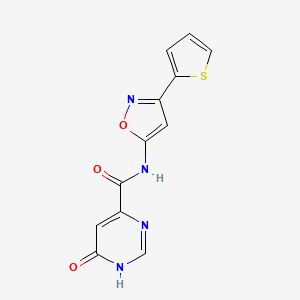
amine](/img/structure/B2978846.png)
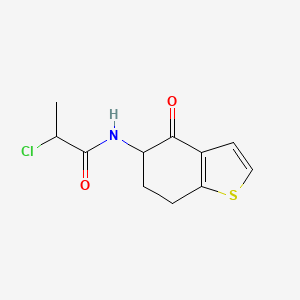
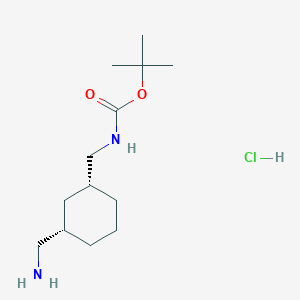
![3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2978854.png)
![5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2978855.png)
